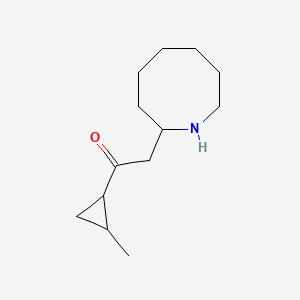
2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one is a synthetic organic compound. It features a unique structure with an azocane ring and a cyclopropyl group, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:
- Formation of the azocane ring through cyclization reactions.
- Introduction of the cyclopropyl group via cyclopropanation reactions.
- Final coupling of the azocane and cyclopropyl groups under specific conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include:
- Use of continuous flow reactors for efficient cyclization.
- Employment of high-yield catalysts to minimize by-products.
- Implementation of purification techniques like chromatography to ensure product purity.
化学反応の分析
Types of Reactions
2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to simpler compounds using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: As a building block for synthesizing complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential use in drug development for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one would depend on its specific interactions with molecular targets. Possible pathways include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating receptor signaling pathways.
Cellular uptake: Affecting cellular processes through internalization and interaction with intracellular targets.
類似化合物との比較
Similar Compounds
2-(Azocan-2-yl)-1-(cyclopropyl)ethan-1-one: Lacks the methyl group on the cyclopropyl ring.
2-(Azocan-2-yl)-1-(2-methylcyclopropyl)propan-1-one: Has an additional carbon in the side chain.
Uniqueness
2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one is unique due to the presence of both the azocane ring and the methyl-substituted cyclopropyl group, which may confer distinct chemical and biological properties.
特性
分子式 |
C13H23NO |
|---|---|
分子量 |
209.33 g/mol |
IUPAC名 |
2-(azocan-2-yl)-1-(2-methylcyclopropyl)ethanone |
InChI |
InChI=1S/C13H23NO/c1-10-8-12(10)13(15)9-11-6-4-2-3-5-7-14-11/h10-12,14H,2-9H2,1H3 |
InChIキー |
WNNAHXZGIHEXPU-UHFFFAOYSA-N |
正規SMILES |
CC1CC1C(=O)CC2CCCCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


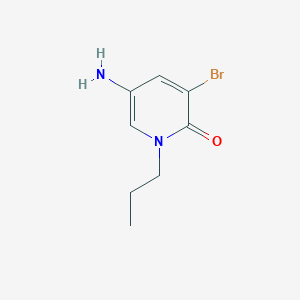

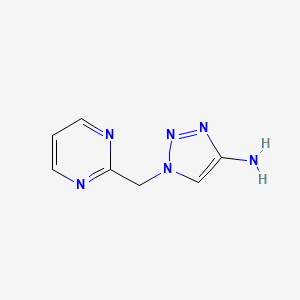
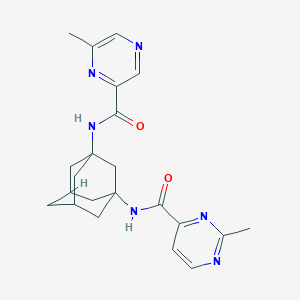

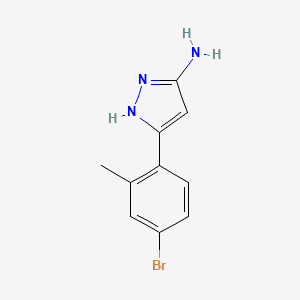
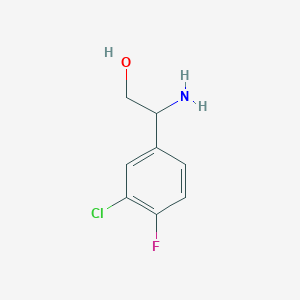
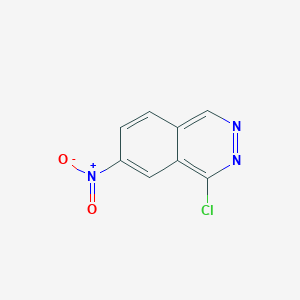
![1-Ethyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13060220.png)
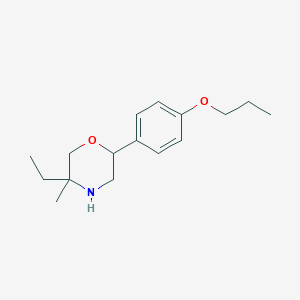
![tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13060230.png)
![(13R,17S)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene](/img/structure/B13060238.png)
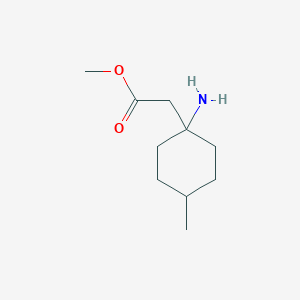
![1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13060248.png)
